molecular formula C9H17N3O B15094731 (1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine

(1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine

Cat. No.: B15094731
M. Wt: 183.25 g/mol
InChI Key: ASZRGBLZYNYNTE-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine: is an organic compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a methoxybutylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the imidazol-2-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered alkyl chains.

Scientific Research Applications

(1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The methoxybutylamine group can interact with biological membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-2-ylmethyl)(1-methoxyethyl)amine
  • (1H-Imidazol-2-ylmethyl)(1-methoxypropyl)amine
  • (1H-Imidazol-2-ylmethyl)(1-methoxyhexyl)amine

Uniqueness

(1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine is unique due to its specific combination of an imidazole ring and a methoxybutylamine group. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-methoxybutan-2-amine

InChI

InChI=1S/C9H17N3O/c1-3-8(7-13-2)12-6-9-10-4-5-11-9/h4-5,8,12H,3,6-7H2,1-2H3,(H,10,11)

InChI Key

ASZRGBLZYNYNTE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=NC=CN1

Origin of Product

United States

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